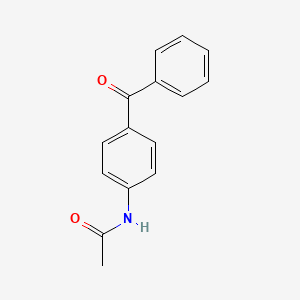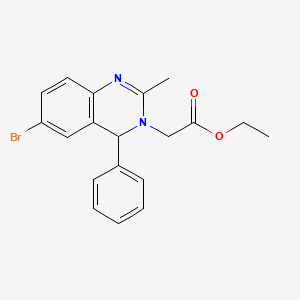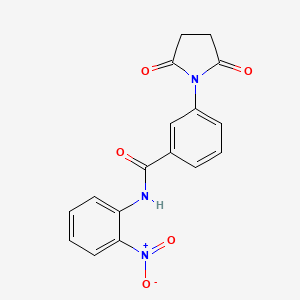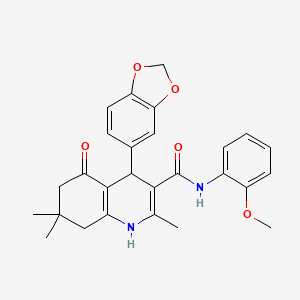
N-(1-benzylpropyl)-3-methoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-benzylpropyl)-3-methoxybenzamide, also known as BPBM, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BPBM is a benzamide derivative that has been synthesized using various methods. Its mechanism of action involves binding to specific receptors in the brain and modulating neurotransmitter release, leading to various physiological effects.
科学的研究の応用
N-(1-benzylpropyl)-3-methoxybenzamide has been studied extensively for its potential therapeutic applications. Its ability to bind to specific receptors in the brain, such as the dopamine D2 receptor, has led to research on its potential use in the treatment of various neurological disorders such as Parkinson's disease, schizophrenia, and addiction. This compound has also been shown to have analgesic effects and has been studied for its potential use in pain management.
作用機序
N-(1-benzylpropyl)-3-methoxybenzamide binds to specific receptors in the brain, such as the dopamine D2 receptor, and modulates neurotransmitter release. This leads to various physiological effects, including the regulation of motor function, mood, and pain perception. This compound has also been shown to have antioxidant and anti-inflammatory effects.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In animal studies, this compound has been shown to improve motor function in models of Parkinson's disease. It has also been shown to have analgesic effects in models of pain. This compound has been shown to have antioxidant and anti-inflammatory effects, which may contribute to its potential therapeutic applications.
実験室実験の利点と制限
N-(1-benzylpropyl)-3-methoxybenzamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and its purity can be analyzed using techniques such as HPLC and NMR. This compound has been shown to have low toxicity, making it a safe compound for use in animal studies. However, there are also limitations to using this compound in lab experiments. Its mechanism of action is not fully understood, and its potential side effects are not well characterized.
将来の方向性
There are several future directions for research on N-(1-benzylpropyl)-3-methoxybenzamide. One area of research is the development of more selective this compound analogs that target specific receptors in the brain. Another area of research is the investigation of this compound's potential use in the treatment of addiction and other neurological disorders. Additionally, more studies are needed to fully understand this compound's mechanism of action and potential side effects. Further research on this compound may lead to the development of novel therapeutic agents for the treatment of various diseases and disorders.
合成法
N-(1-benzylpropyl)-3-methoxybenzamide can be synthesized using various methods, including the reaction of 3-methoxybenzoyl chloride with benzylpropanol in the presence of a base such as triethylamine. Other methods involve the reaction of 3-methoxybenzoic acid with benzylamine and subsequent cyclization using a coupling agent such as DCC. The purity of the synthesized this compound can be analyzed using techniques such as HPLC and NMR.
特性
IUPAC Name |
3-methoxy-N-(1-phenylbutan-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2/c1-3-16(12-14-8-5-4-6-9-14)19-18(20)15-10-7-11-17(13-15)21-2/h4-11,13,16H,3,12H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPFBFHOGQNKAKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC1=CC=CC=C1)NC(=O)C2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{[5-(2-nitrophenyl)-2-furyl]methyl}morpholine](/img/structure/B5160454.png)
![methyl 5-(2-fluorophenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B5160456.png)
![5-({[4-(acetylamino)phenyl]sulfonyl}amino)isophthalic acid](/img/structure/B5160471.png)
![5-(3,4-dimethoxyphenyl)-N-[2-(methylthio)phenyl]-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5160478.png)



![3-{[2-(4-chlorophenyl)ethyl]amino}-1-(2-phenylethyl)-2,5-pyrrolidinedione](/img/structure/B5160503.png)


![N-[2-(3,4-dimethoxyphenyl)ethyl]-N-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-N'-methylthiourea](/img/structure/B5160542.png)
![3-cyclopropyl-N-[2-(2-furyl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B5160558.png)

![N-methyl-3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B5160571.png)